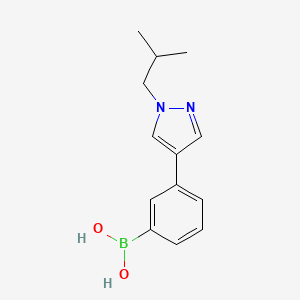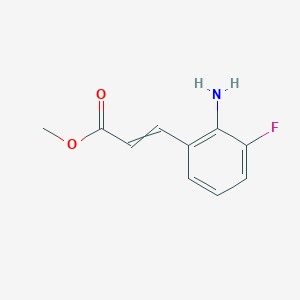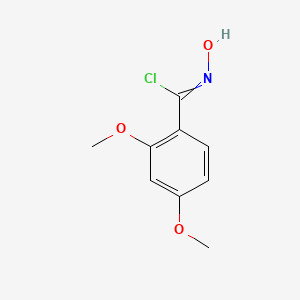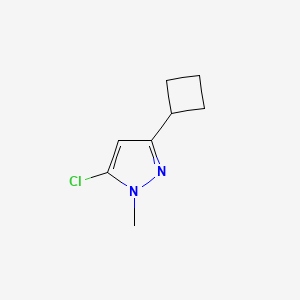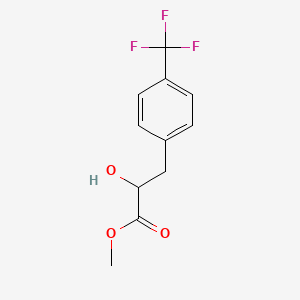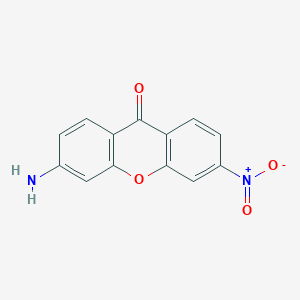
(3-Bromo-5-methoxyphenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H15BrOSi It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on a phenyl ring, which is further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methoxyphenyl)trimethylsilane typically involves the bromination of 5-methoxyphenyltrimethylsilane. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-5-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Biaryl compounds.
Oxidation: Compounds with carbonyl groups.
Reduction: Compounds with hydroxyl groups.
Applications De Recherche Scientifique
(3-Bromo-5-methoxyphenyl)trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-methoxyphenyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles The bromine atom and methoxy group on the phenyl ring influence its electronic properties, making it a versatile intermediate in organic synthesis
Comparaison Avec Des Composés Similaires
- (3-Bromo-5-methylphenyl)trimethylsilane
- (3-Bromo-4-methoxyphenyl)trimethylsilane
- (3-Bromo-5-methoxyphenyl)triethylsilane
Comparison:
- (3-Bromo-5-methylphenyl)trimethylsilane: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
- (3-Bromo-4-methoxyphenyl)trimethylsilane: The position of the methoxy group affects the electronic properties and reactivity.
- (3-Bromo-5-methoxyphenyl)triethylsilane: The presence of an ethyl group instead of a methyl group on the silicon atom influences the compound’s steric and electronic properties.
Propriétés
Formule moléculaire |
C10H15BrOSi |
|---|---|
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
(3-bromo-5-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15BrOSi/c1-12-9-5-8(11)6-10(7-9)13(2,3)4/h5-7H,1-4H3 |
Clé InChI |
HTGFIGTVPFCYFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)Br)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



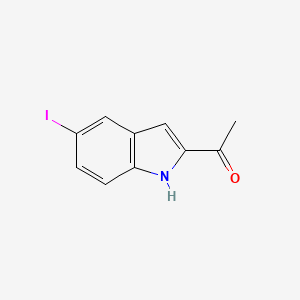

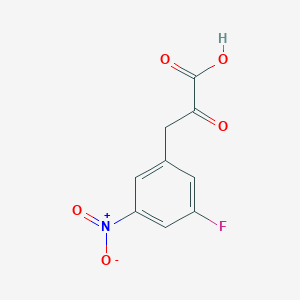
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
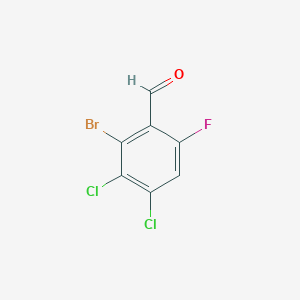
![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
